Chaetomugilin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

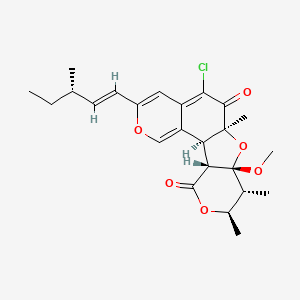

Chaetomugilin E is a natural product found in Mugil cephalus with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Chaetomugilin E has demonstrated notable cytotoxic effects against several cancer cell lines. Research indicates that it inhibits the growth of human leukemia cells (HL-60) and murine leukemia cells (P388) with IC50 values reflecting its potency:

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 11.6 |

| P388 | 5.1 |

These values suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Pro-Angiogenic Properties

Interestingly, some derivatives related to this compound have been studied for their pro-angiogenic properties. These compounds promote blood vessel formation in a dose-dependent manner, suggesting their potential application in regenerative medicine and cardiovascular disease treatment .

Antimicrobial Activity

This compound and its analogs have also exhibited antimicrobial properties against various pathogens. This includes activity against bacteria and fungi, which positions them as potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how structural modifications can enhance its bioactivity. For instance, variations in substituents on the azaphilone core influence both its anticancer and antimicrobial efficacy .

Future Directions in Research

The ongoing exploration of this compound's bioactivities opens avenues for:

- Drug Development : Its selective cytotoxicity makes it a candidate for targeted cancer therapies.

- Natural Product Synthesis : Efforts to synthesize analogs could lead to more potent derivatives with improved pharmacological profiles.

- Clinical Trials : Further studies are necessary to evaluate its safety and efficacy in clinical settings.

Análisis De Reacciones Químicas

Acid-Catalyzed Rearrangements

Chaetomugilin E participates in reversible acid-mediated reactions that reveal its stereochemical flexibility:

-

Epimerization at C-4′ :

Prolonged exposure to p-TsOH in MeOH induces epimerization at C-4′, yielding 4′-epi-Chaetomugilin E. This is confirmed by NOESY correlations and comparative optical rotation data . -

Lactonization :

Under acidic conditions, the δ-lactone ring remains stable, but removal of the C-3′ methoxy group restores Chaetomugilin D, indicating reversible methylation .

Alkaline Hydrolysis

This compound undergoes degradation under basic conditions:

-

Reaction with KOH :

Treatment with 5% aqueous potassium hydroxide at 100°C cleaves the lactone ring, yielding a linear carboxylic acid derivative. This reaction aids in determining the absolute configuration of chiral centers via subsequent oxidation and chiral HPLC analysis .

| Reaction Condition | Product | Application |

|---|---|---|

| 5% KOH, 100°C, 3 hrs | Seco-chaetomugilin derivative | Structural elucidation of C-11 and C-12 |

Structural Analysis via Chemical Transformations

Key insights into this compound’s structure were derived from:

-

Oxidative Degradation :

Chromium trioxide oxidation of this compound produces (S)-2-methylbutanoic acid, confirming the S configuration at C-11 . -

NOESY Correlations :

Nuclear Overhauser effects between 8-H/4′-CH₃ and 7-CH₃/4′-CH₃ establish the cis orientation of substituents around the bicyclic core .

Biological Implications of Reactivity

The reactivity of this compound correlates with its bioactivity:

Propiedades

Fórmula molecular |

C24H29ClO6 |

|---|---|

Peso molecular |

448.9 g/mol |

Nombre IUPAC |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-methoxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C24H29ClO6/c1-7-12(2)8-9-15-10-16-17(11-29-15)18-19-22(27)30-14(4)13(3)24(19,28-6)31-23(18,5)21(26)20(16)25/h8-14,18-19H,7H2,1-6H3/b9-8+/t12-,13+,14+,18+,19-,23-,24+/m0/s1 |

Clave InChI |

XGXRGYADYVZCTF-OPLDBLFRSA-N |

SMILES isomérico |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)OC)C)C)C)Cl |

SMILES canónico |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)OC)C)C)C)Cl |

Sinónimos |

chaetomugilin E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.